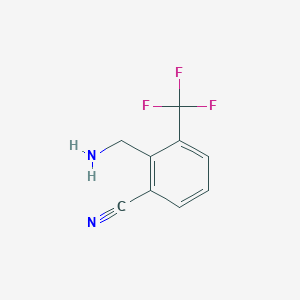
2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom, a methoxy group, and a chloroacetonitrile moiety attached to a benzene ring
Preparation Methods
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection using acetic anhydride, followed by bromination under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Chemical Reactions Analysis
2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetonitrile group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-2-methoxyphenyl)-2-chloroacetonitrile include:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound also contains a bromine and methoxy group attached to a benzene ring but differs in its functional groups and reactivity.
2-(5-Bromo-2-methoxyphenyl)benzofuran: This compound has a similar aromatic structure but includes a benzofuran moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H7BrClNO |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-chloroacetonitrile |
InChI |
InChI=1S/C9H7BrClNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,1H3 |
InChI Key |
MWTIDAIHVBOWRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


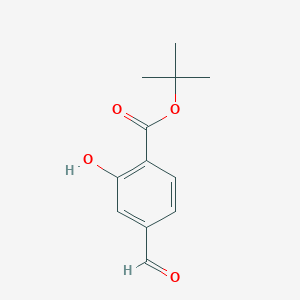
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
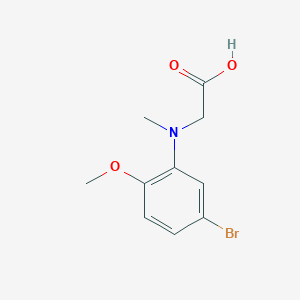
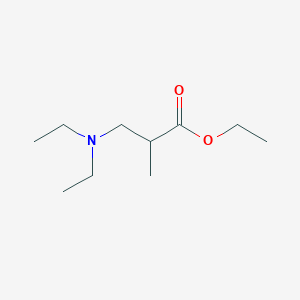
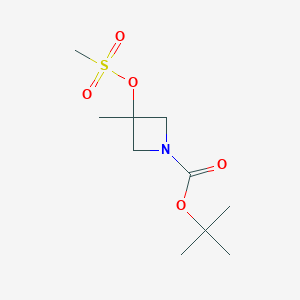
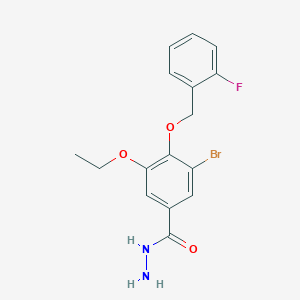
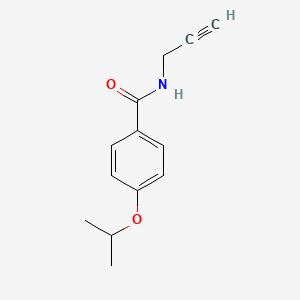
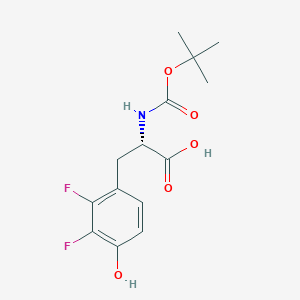
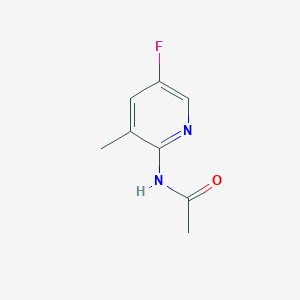
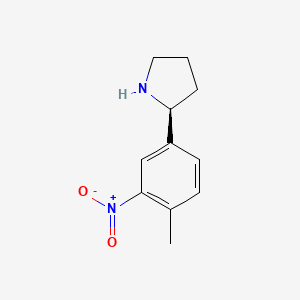
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
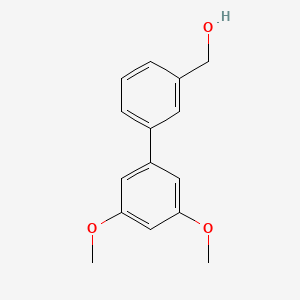
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
